molecular formula C16H16ClF2NO4S B15320819 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B15320819
M. Wt: 391.8 g/mol
InChI Key: XQHXHJGWRJANRU-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a complex organic compound with a unique structure that combines elements of benzyl, ethoxy, chloro, thiazolyl, and difluoroacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of intermediate compounds. The initial step often includes the formation of the benzyloxyethanol derivative, followed by its reaction with ethylene oxide to form the benzyloxyethoxyethanol. This intermediate is then reacted with 2-chloro-1,3-thiazole-4-carboxylic acid under specific conditions to introduce the thiazolyl group. Finally, the difluoroacetate group is introduced through a reaction with difluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a thiazolyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the chloro group can produce various thiazolyl derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, its thiazolyl group may interact with enzyme active sites, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
  • 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate
  • 2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-iodo-1,3-thiazol-4-yl)-2,2-difluoroacetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group in the thiazolyl ring, along with the difluoroacetate moiety, provides unique reactivity and potential for diverse applications compared to its bromo or iodo analogs.

Properties

Molecular Formula

C16H16ClF2NO4S

Molecular Weight

391.8 g/mol

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C16H16ClF2NO4S/c17-15-20-13(11-25-15)16(18,19)14(21)24-9-8-22-6-7-23-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

XQHXHJGWRJANRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOC(=O)C(C2=CSC(=N2)Cl)(F)F

Origin of Product

United States

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